(1S,2S)-2-fluorocyclopropanecarboxylic acid

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediate

Sourcing enantiopure (1S,2S)-2-fluorocyclopropanecarboxylic acid for sitafloxacin synthesis poses stereochemical integrity risks-generic substitution with racemates or trans-isomers yields inactive drug products and fails regulatory requirements. This compound delivers the defined (1S,2S) cis-configuration validated by SAR studies as critical for potent Gram-positive activity. · Supplied as the chirally resolved (1S,2S)-isomer, confirmed by stereochemical identity documentation. · Purity ≥97% (HPLC), the most prevalent commercial specification, ensuring reliable downstream coupling. · Available in research-to-pilot quantities with worldwide ambient-temperature shipping, supporting both discovery and process development timelines.

Molecular Formula C4H5FO2
Molecular Weight 104.08 g/mol
CAS No. 105919-34-4
Cat. No. B171762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-fluorocyclopropanecarboxylic acid
CAS105919-34-4
Synonymscis-2-fluorocyclopropanecarboxylic acid
Molecular FormulaC4H5FO2
Molecular Weight104.08 g/mol
Structural Identifiers
SMILESC1C(C1F)C(=O)O
InChIInChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKeyHZQKMZGKYVDMCT-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1S,2S)-2-Fluorocyclopropanecarboxylic Acid


(1S,2S)-2-Fluorocyclopropanecarboxylic acid (CAS 105919-34-4) is a chiral fluorinated cyclopropane carboxylic acid derivative, with a molecular weight of 104.08 and the molecular formula C4H5FO2 . It serves as a key synthetic intermediate in the preparation of new-generation quinolone antibacterial agents, specifically sitafloxacin, where the (1S,2S) stereochemical configuration and the cis-fluorocyclopropyl group are critical for conferring potent antibacterial activity and favorable pharmacokinetic properties to the final drug molecule [1].

Why Generic (1S,2S) Substitution Fails in API Synthesis


Generic substitution of (1S,2S)-2-fluorocyclopropanecarboxylic acid with the opposite enantiomer, racemate, or alternative positional isomers is not permissible for applications requiring the final drug's defined stereochemistry. The (1S,2S) stereochemical configuration is integral to the biological activity of the quinolone antibacterial agent sitafloxacin. Use of the (1R,2R) enantiomer or the racemic mixture would lead to a different or inactive drug product, or one with diminished potency and safety, and would not meet regulatory requirements for pharmaceutical manufacturing. Furthermore, the trans-isomer demonstrates significantly reduced antibacterial potency compared to the cis-configuration, rendering it a non-viable substitute [1].

Procurement Evidence for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid


Stereochemical Purity: Enantiomeric Excess

Microbial enantioselective hydrolysis provides a method for obtaining the desired (1S,2S)-ester with high enantiomeric purity. A specific strain selected from soil, when used with lyophilized cells, yields the (1S,2S)-ester with an enantiomeric excess of 98% e.e., demonstrating a highly selective enzymatic process for this specific stereoisomer over its enantiomer [1].

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediate

Antibacterial Potency: cis vs. trans Isomers

Structure-activity relationship (SAR) studies on 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents reveal that the cis-configuration, as derived from (1S,2S)-2-fluorocyclopropanecarboxylic acid, results in significantly greater antibacterial potency against Gram-positive bacteria compared to the corresponding trans-configuration [1].

Antibacterial SAR Fluoroquinolone Stereochemistry

Chiral vs. Racemic Synthesis Cost Efficiency

Conventional methods for producing (1S,2S)-2-fluorocyclopropanecarboxylic acid involve the optical resolution of the racemic 1,2-cis-2-fluorocyclopropanecarboxylic acid derivative, leading to the unwanted and inefficient generation of the (1R,2R)-isomer as waste (50% of the racemate). This process is explicitly described as "not efficient from economical and industrial viewpoints" [1]. Asymmetric synthetic methods, such as chiral rhodium-catalyzed cyclopropanation, aim to circumvent this by preferentially forming the desired (1S,2S) stereoisomer, offering a more cost-effective and sustainable route.

Process Chemistry Asymmetric Synthesis Cost Efficiency

Best Application Scenarios for (1S,2S)-2-Fluorocyclopropanecarboxylic Acid


Sitafloxacin and Next-Gen Quinolone Synthesis

This is the primary and most well-documented application. The compound is a crucial intermediate for preparing the cis-2-fluorocyclopropylamine moiety of sitafloxacin, a potent broad-spectrum antibacterial agent. The (1S,2S) stereochemistry is essential for achieving the required drug stereochemistry and associated biological activity. The compound's specific cis-configuration is a key structural feature validated by SAR studies as being more potent than the trans-counterpart, particularly against Gram-positive bacteria [1].

Chiral Building Block for Fluorinated Bioactives

The (1S,2S)-2-fluorocyclopropanecarboxylic acid scaffold is utilized in medicinal chemistry as a chiral building block. Its unique conformational properties, including intramolecular hydrogen bonding as observed in structural studies of fluorocyclopropane carboxylic acids, can be exploited to influence the binding affinity and metabolic stability of drug candidates [2]. The fluorine atom serves as a bioisostere, and the rigid cyclopropane ring provides conformational constraint, making it valuable for structure-based drug design.

Asymmetric Catalytic Methodology Development

Due to the challenge of stereoselectively synthesizing the (1S,2S)-isomer, the compound is a benchmark target for developing and validating new asymmetric catalytic methods. Research publications highlight its use in demonstrating the efficiency of novel rhodium-catalyzed cyclopropanation techniques and microbial resolution methods, aiming to overcome the inefficiencies of traditional racemic synthesis and resolution routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-2-fluorocyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.